Montelukast-d6 Sodium Salt

Description

BenchChem offers high-quality Montelukast-d6 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast-d6 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

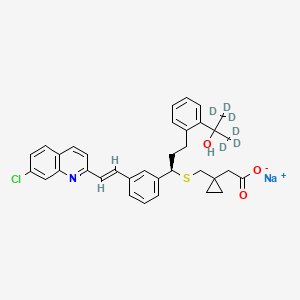

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-KSWPWUDBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Montelukast-d6 Sodium Salt: A Technical Whitepaper on Stable Isotope-Labeled Internal Standards in Bioanalysis

Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Type: In-Depth Technical Guide

Executive Summary

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accurate quantification of Montelukast—a potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist—is critical for evaluating asthma and allergic rhinitis treatments 1. However, analyzing highly lipophilic, highly protein-bound molecules in complex biological matrices like human plasma presents significant analytical challenges, including variable extraction recoveries and matrix-induced ion suppression 2. To establish a self-validating analytical system, the integration of Montelukast-d6 Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard 3, 4.

This guide provides an in-depth mechanistic and methodological framework for utilizing Montelukast-d6 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Physicochemical Profile

Montelukast-d6 is the deuterium-labeled analog of Montelukast sodium, where six hydrogen atoms have been replaced by deuterium on the 1-hydroxy-1-methylethyl moiety 1, 5. This isotopic enrichment increases the molecular weight by 6 Daltons, allowing mass spectrometers to distinguish it from the endogenous analyte while maintaining virtually identical physicochemical behavior 4.

Table 1: Physicochemical Properties of Montelukast-d6 Sodium Salt

| Property | Value |

| Chemical Name | Montelukast-d6 Sodium Salt |

| CAS Number | 2673270-26-1 |

| Molecular Formula | C35H29ClD6NO3S • Na |

| Molecular Weight | 614.2 g/mol |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) |

| Solubility | Soluble in Water |

| Appearance | Solid |

Mechanism of Action: The Clinical Context

Montelukast exerts its therapeutic effect by selectively binding to the CysLT1 receptor, blocking the action of leukotriene D4 (LTD4) [[1]](). LTD4 is a potent inflammatory mediator that triggers intracellular calcium release, leading to bronchoconstriction and airway edema [[1]](). Measuring the exact concentration of the drug in plasma ensures therapeutic efficacy without exceeding toxicity thresholds.

Caption: CysLT1 Receptor Signaling Pathway and Montelukast Inhibition Mechanism.

The Scientific Rationale for Montelukast-d6 in LC-MS/MS

Why is a deuterated internal standard strictly required for this assay? The causality is rooted in physical chemistry:

-

Matrix Effect Compensation: During Electrospray Ionization (ESI), co-eluting endogenous plasma lipids compete with the analyte for charge droplets, causing ion suppression. Because Montelukast and Montelukast-d6 share identical retention times, they experience the exact same degree of ion suppression 4. The ratio of their MS signals remains constant, effectively self-correcting the assay.

-

Extraction Recovery Normalization: Montelukast is highly bound to plasma proteins (>99%). Any physical loss of the analyte during protein precipitation or solid-phase extraction is proportionally mirrored by the loss of Montelukast-d6 4, ensuring the final quantification is impervious to procedural variations.

Experimental Methodology: LC-MS/MS Bioanalytical Workflow

To accurately quantify Montelukast in human plasma, the following protocol establishes a robust, self-validating system 2, 6.

Caption: Step-by-step bioanalytical workflow for LC-MS/MS quantification using Montelukast-d6.

Phase 1: Sample Preparation (Protein Precipitation)

-

Spiking: Aliquot 100 µL of the human plasma sample into a 96-well plate. Add 10 µL of Montelukast-d6 working solution (e.g., 100 ng/mL) 6.

-

Causality: Spiking the IS at the very beginning ensures it undergoes the exact same matrix interactions and extraction stresses as the endogenous analyte, making the recovery ratio mathematically constant.

-

-

Precipitation: Add 400 µL of ice-cold acetonitrile to the matrix 6.

-

Causality: Acetonitrile aggressively denatures the hydrophobic binding pockets of plasma albumin, breaking the drug-protein bonds and forcing both Montelukast and Montelukast-d6 into the organic supernatant 2.

-

-

Centrifugation: Vortex for 3 minutes, then centrifuge at 3000 x g for 5 minutes 6.

-

Causality: Centrifugation compacts the denatured protein pellet, preventing column frit blockage and extending the lifespan of the analytical column.

-

Phase 2: Chromatographic Separation

-

Injection: Transfer the supernatant, dry under a stream of nitrogen (40°C), and reconstitute in 100 µL of mobile phase. Inject 10 µL into the LC system 2, 6.

-

Separation: Utilize a C18 analytical column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm) at 45°C. Run an isocratic mobile phase of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) at a flow rate of 0.8 mL/min 2.

-

Causality: The acidic pH (4.0) ensures the carboxylic acid group of Montelukast remains predominantly unionized, maximizing hydrophobic interaction with the C18 stationary phase. The high organic content (80% ACN) ensures rapid elution (runtime ~5 min) while separating the analytes from early-eluting polar matrix components 2.

-

Phase 3: Mass Spectrometric Detection

-

Ionization & MRM: Operate the triple quadrupole mass spectrometer in ESI positive mode. Monitor the Multiple Reaction Monitoring (MRM) transitions [[2]]().

-

Causality: Positive ESI efficiently protonates the secondary amine/quinoline nitrogen. The MRM mode isolates the precursor ion in Q1, fragments it in Q2, and selects a specific product ion in Q3, vastly improving the signal-to-noise ratio.

-

Quantitative Validation Parameters

A properly validated assay using Montelukast-d6 should yield the following analytical parameters, demonstrating high sensitivity and reliability 2, 6.

Table 2: LC-MS/MS Analytical & Validation Parameters

| Parameter | Montelukast (Analyte) | Montelukast-d6 (SIL-IS) |

| Precursor Ion (Q1) [M+H]+ | m/z 586.2 | m/z 592.3 |

| Product Ion (Q3) | m/z 568.2 (or 422.2) | m/z 574.2 |

| Ionization Mode | ESI Positive | ESI Positive |

| Linear Range | 1.0 – 800.0 ng/mL | N/A (Fixed Spiked Conc.) |

| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80) | Same |

| Flow Rate | 0.8 mL/min | Same |

| Average Extraction Recovery | ~67.68% | ~64.87% |

References

-

[[2]]() Title: Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Source: PMC - NIH. URL: [Link]

-

5 Title: Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959. Source: PubChem - NIH. URL: [Link]

-

[[6]]() Title: Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations. Source: PMC - NIH. URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Montelukast-d6 vs. Unlabeled Montelukast Sodium in Quantitative Bioanalysis

Executive Summary

This technical guide analyzes the critical distinctions between Montelukast Sodium (the therapeutic analyte) and Montelukast-d6 (the stable isotope-labeled internal standard). While chemically nearly identical, their roles in drug development are distinct. Unlabeled Montelukast is the target of quantification for pharmacokinetic (PK) profiling, whereas Montelukast-d6 serves as the metrological anchor, correcting for ionization suppression and recovery variance in LC-MS/MS workflows. This guide provides actionable protocols for implementing Montelukast-d6 to meet FDA/EMA bioanalytical standards.

Part 1: Molecular & Physicochemical Distinction

To the naked eye, these compounds are indistinguishable white to off-white powders. However, mass spectrometry discriminates them based on mass-to-charge ratio (

Structural Divergence

The critical difference lies in the isotopic labeling. Montelukast-d6 incorporates six deuterium atoms (

Physicochemical Comparison Table

| Feature | Montelukast Sodium (Analyte) | Montelukast-d6 (Internal Standard) |

| Molecular Weight (Free Acid) | ~586.2 g/mol | ~592.2 g/mol (+6 Da shift) |

| Solubility | Freely soluble in MeOH, EtOH, Water | Identical |

| Lipophilicity (LogP) | High (> 8.[2][3]0) | Identical (negligible isotope effect) |

| pKa | ~2.7 (Acid), ~5.8 (Base) | Identical |

| Photostability | Highly Unstable (Isomerizes to cis-form) | Highly Unstable (Same degradation path) |

| Chromatographic Retention |

Structural Visualization (DOT Diagram)

Caption: Structural relationship showing the specific deuteration site on the tertiary alcohol side chain, resulting in a +6 Da mass shift.

Part 2: The Role of Montelukast-d6 in Bioanalysis

The Problem: Matrix Effects

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components often co-elute with Montelukast. These contaminants compete for charge in the source droplet, causing Ion Suppression (signal loss) or Enhancement .

-

Result without IS: Inaccurate quantification. A patient sample with high lipids might appear to have lower drug concentration than it actually does.

The Solution: Stable Isotope Dilution

Montelukast-d6 is the "Gold Standard" because it is a Co-eluting Internal Standard .

-

Retention Time: Because deuterium has a negligible effect on lipophilicity, Montelukast-d6 elutes at the exact same time as the analyte.

-

Shared Fate: If the analyte experiences 30% ion suppression due to a lipid at 2.8 minutes, the d6-IS also experiences 30% suppression.

-

Correction: The ratio of Analyte Area / IS Area remains constant, canceling out the error.

Critical Insight: Structural analogs (like Zaferolukast) elute at different times and cannot correct for transient matrix effects occurring specifically at the Montelukast retention window.

Part 3: Experimental Workflow (LC-MS/MS)

Sample Preparation Protocol

Montelukast binds highly to plasma proteins (>99%). Efficient extraction is required.

Method: Protein Precipitation (PPT)

-

Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

-

IS Spike: Add 20 µL of Montelukast-d6 working solution (e.g., 500 ng/mL in MeOH).

-

Precipitation: Add 200 µL of cold Acetonitrile (ACN).

-

Agitation: Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).

-

Gradient: 40% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode (

).

MRM Transitions (Quantification)

The mass spectrometer monitors specific parent-to-fragment transitions.

| Compound | Precursor Ion ( | Product Ion ( | Mechanism |

| Montelukast | 586.2 | 422.1 | Loss of water + side chain cleavage |

| Montelukast-d6 | 592.2 | 428.1 | Identical fragmentation path (+6 Da retained) |

Bioanalytical Workflow Diagram

Caption: Step-by-step workflow ensuring the Internal Standard tracks the Analyte through extraction, chromatography, and ionization.

Part 4: Stability & Handling (The "Yellow Light" Rule)

Montelukast is notoriously photosensitive. It undergoes photo-isomerization from the active E-isomer (trans) to the inactive Z-isomer (cis) and oxidizes to a sulfoxide impurity upon exposure to ambient light.

Protocol for Integrity:

-

Environment: All handling of Montelukast and Montelukast-d6 must occur under monochromatic yellow light (sodium vapor or filtered LED).

-

Solvents: Avoid acidic solvents for long-term storage; Montelukast is unstable in low pH solutions over time. Reconstitute in neutral/basic buffers if possible, or analyze immediately.

-

Glassware: Use amber glass vials exclusively.

Warning: If the d6-standard degrades, the Area Ratio calculation will drift, causing calibration failure.

Part 5: Regulatory & Validation Context

To use Montelukast-d6 in a regulated study (IND/NDA submission), the method must comply with FDA M10 Bioanalytical Method Validation guidelines.

-

Selectivity: Inject a blank plasma sample spiked only with Montelukast-d6. Ensure no interference appears in the Montelukast analyte channel (Cross-talk check).

-

Isotope Purity: The d6 standard must be high purity (>99% isotopic enrichment). If it contains significant d0 (unlabeled) material, it will contribute to the analyte signal, causing a positive bias.

-

Matrix Factor (MF):

The IS-normalized Matrix Factor should be close to 1.0, proving the d6 corrects for suppression.

References

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8] (2018).[9] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45039959, Montelukast-d6 Sodium Salt. Available at: [Link]

-

Alsarra, I. et al. Stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its application to pharmacokinetic studies. (Cited via ResearchGate context). Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Montelukast-d6, Sodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. bioanalysisforum.jp [bioanalysisforum.jp]

A Technical Guide to Montelukast-d6 Sodium Salt: Properties, Application, and Analytical Quantification

This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on Montelukast-d6 Sodium Salt. It moves beyond basic identification to explore its critical role as an internal standard in bioanalytical assays, providing both the theoretical basis and a practical, validated methodology for its use.

Introduction: The Need for Precision in Pharmacokinetics

Montelukast is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, widely prescribed for the treatment of asthma and the symptomatic relief of allergic rhinitis.[1][2][3] Its mechanism involves inhibiting the action of leukotrienes, which are inflammatory mediators that cause bronchoconstriction and airway inflammation.[4] The development of generic formulations and the study of its pharmacokinetics in diverse patient populations, including children, necessitate highly accurate and precise methods for quantifying the drug in biological matrices like human plasma.[5][6][7]

To achieve the level of accuracy required for regulatory submission and clinical research, bioanalytical methods rely on the principle of isotope dilution mass spectrometry. This technique employs a stable isotope-labeled (SIL) internal standard—a compound that is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes. Montelukast-d6 Sodium Salt is the quintessential internal standard for the quantification of Montelukast, ensuring the integrity and reliability of pharmacokinetic and bioequivalence data.

Part 1: Core Physicochemical Properties and Identification

Accurate identification is the foundation of all scientific work. Montelukast-d6 Sodium Salt is a deuterated form of Montelukast, where six hydrogen atoms on the two methyl groups of the hydroxy-isopropyl side chain have been replaced with deuterium.[2] This substitution increases the molecular weight without significantly altering the chemical properties, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]-cyclopropaneacetic acid, monosodium salt[1][2] |

| Synonyms | MK-476-d6[1][2] |

| CAS Number | 2673270-26-1[1][2] |

| Molecular Formula | C₃₅H₂₉ClD₆NO₃S • Na[1] |

| Molecular Weight | 614.20 g/mol [8] |

| Purity | Typically ≥99% deuterated forms (d₁-d₆)[1] |

| Solubility | Soluble in water[1][2] |

Part 2: The Indispensable Role of an Internal Standard

The Causality Behind Experimental Choice: Why Deuteration is Key

In quantitative bioanalysis, particularly using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), variability can be introduced at multiple stages, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations. An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.

Montelukast-d6 is the gold-standard IS for Montelukast analysis for three primary reasons:

-

Co-elution: Its physicochemical properties are nearly identical to the unlabeled analyte, causing it to elute at the same retention time during chromatography. This ensures that both compounds experience the same matrix effects.[5]

-

Similar Ionization Efficiency: It ionizes in the mass spectrometer's source with the same efficiency as the analyte, correcting for any fluctuations in instrument performance.

-

Mass Differentiation: Despite these similarities, its higher mass (due to the six deuterium atoms) allows the mass spectrometer to detect and quantify it independently from the analyte.[5]

By measuring the peak area ratio of the analyte to the internal standard, any sample-to-sample variations are normalized, leading to a highly robust and reproducible assay. This self-validating system is the cornerstone of modern bioanalytical chemistry.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Montelukast (e.g., 1 mg/mL) in a suitable organic solvent like methanol. [9] * Prepare a primary stock solution of Montelukast-d6 Sodium Salt (IS) similarly (e.g., 1 mg/mL). [10] * From these stocks, create a series of working solutions for calibration standards and quality controls (QCs) through serial dilution.

-

Prepare a single IS working solution (e.g., 1 µg/mL). [10]

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 200 µL of plasma samples (calibrators, QCs, or unknowns) into microcentrifuge tubes. [5] * Add a small, precise volume of the IS working solution to each tube.

-

Add acetonitrile (typically 3x the plasma volume) as a precipitating agent to denature and precipitate plasma proteins. [5] * Vortex mix thoroughly and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

-

-

Chromatographic and Mass Spectrometric Conditions: The following tables summarize typical instrument parameters for this analysis.

Table 1: Chromatographic Conditions

Parameter Setting LC System High-Performance Liquid Chromatography (HPLC) System Column YMC-pack pro C18, 50 x 4.6 mm, S-3 µm [5] Mobile Phase 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) [5] Flow Rate 0.8 mL/min [5] Column Temp. 45°C [5] Injection Vol. 10 µL [5] | Run Time | ~5 minutes [5]|

Table 2: Mass Spectrometric Conditions

Parameter Setting MS System Triple Quadrupole Mass Spectrometer Ionization Mode Electrospray Ionization (ESI), Positive [5] Detection Mode Multiple Reaction Monitoring (MRM) [5] MRM Transition (Montelukast) m/z 586.2 → 568.2 [5] | MRM Transition (Montelukast-d6) | m/z 592.3 → 574.2 [5]|

Part 4: Applications in Clinical and Pharmaceutical Research

The validated analytical method described above, which is critically dependent on Montelukast-d6, is essential for several areas of drug development and clinical science:

-

Bioequivalence (BE) Studies: These studies are required for the approval of generic drugs. They must demonstrate that the rate and extent of absorption of the generic product are not significantly different from the innovator product. The precision afforded by using Montelukast-d6 is non-negotiable for these regulatory submissions. [5][11]* Pharmacokinetic (PK) Studies: Researchers use this method to characterize the absorption, distribution, metabolism, and excretion (ADME) of Montelukast. This includes studies in special populations, such as pediatric patients, to determine appropriate dosing regimens. [6][7][12]For instance, PK data was used to establish the 5 mg chewable tablet dose for children aged 6-14 years and the 4 mg oral granule dose for children as young as 6 months. [6][7]* Drug-Drug Interaction Studies: Evaluating how co-administered drugs affect the pharmacokinetics of Montelukast.

-

Therapeutic Drug Monitoring (TDM): In specific clinical scenarios, monitoring plasma concentrations can help optimize therapy, although this is more common in research settings for Montelukast. [13]

Conclusion

Montelukast-d6 Sodium Salt is far more than a mere chemical reagent; it is an enabling tool for pharmaceutical science. Its identity is defined by its CAS number (2673270-26-1) and molecular weight (614.20 g/mol ), but its value lies in its function. By serving as a stable isotope-labeled internal standard, it provides the analytical robustness required to validate bioanalytical methods with the highest degree of confidence. The accurate data generated using this standard directly impacts public health by ensuring the safety and efficacy of both innovator and generic Montelukast formulations for patients worldwide.

References

-

Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of the Korean Chemical Society, 54(6), 722-728. [Link]

-

Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. [Link]

-

LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. Ingenta Connect. [Link]

-

Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]

-

LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. ResearchGate. [Link]

-

Kumar, I. V. S., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4233. [Link]

-

Montelukast-d6 Sodium Salt. PubChem. [Link]

-

Montelukast plasma concentration versus time profile. ResearchGate. [Link]

-

Knorr, B., et al. (1999). Montelukast dose selection in 6- to 14-year-olds: Comparison of single-dose pharmacokinetics in children and adults. The Journal of Clinical Pharmacology, 39(8), 786-793. [Link]

- Preparation method of montelukast sodium.

-

Migoya, E., et al. (2004). Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old. The Journal of Clinical Pharmacology, 44(5), 487-494. [Link]

-

Guilbert, T. W., et al. (2018). Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations. Pediatric Pulmonology, 53(9), 1184-1190. [Link]

-

Kim, M. K., et al. (2012). Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 55, 235-240. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Montelukast-d6 (sodium salt) | CAS 2673270-26-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nemours.elsevierpure.com [nemours.elsevierpure.com]

- 7. Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Montelukast-d6, Sodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. LC-MS/MS Analytical Method for Determination of Montelukast in Hu...: Ingenta Connect [ingentaconnect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. scispace.com [scispace.com]

- 13. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Isotopic Purity of Montelukast-d6 Sodium Salt

Executive Summary & Strategic Importance

Montelukast Sodium (Singulair®) is a potent cysteinyl leukotriene receptor antagonist (CysLT1) used for asthma and allergic rhinitis. In pharmacokinetic (PK) and bioequivalence studies, the quantification of Montelukast in biological matrices is complicated by its extreme photosensitivity (cis-trans isomerization) and oxidative instability (S-oxide formation).

Montelukast-d6 Sodium Salt (specifically labeled at the gem-dimethyl groups of the tertiary alcohol) is the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis. Its utility relies on two factors:

-

Co-elution: It perfectly tracks the retention time of the analyte, compensating for matrix effects.

-

Stability Tracking: It mimics the degradation profile of the parent drug during sample processing, ensuring accurate normalization of losses due to isomerization.

This guide details the de novo synthesis of Montelukast-d6, focusing on the critical Grignard deuteration step, purification via the dicyclohexylamine (DCHA) salt, and isotopic purity validation.

Retrosynthetic Analysis

The synthesis of Montelukast-d6 is best approached by modifying the standard industrial route (Merck Process) at the stage of the tertiary alcohol formation.

-

Target Molecule: Montelukast-d6 Sodium (Hexadeuterated at the 2-hydroxy-2-propyl moiety).

-

Disconnection: The molecule is disassembled at two key points:

-

The Thioether Linkage: Connecting the quinoline-containing backbone to the cyclopropane acetic acid side chain.

-

The Tertiary Alcohol: Formed via a Grignard reaction on a benzoate ester precursor.

-

Strategic Choice: Introducing the deuterium label via Methyl-d3-magnesium iodide (CD₃MgI) is the most efficient method. It introduces six deuterium atoms in a single step with high isotopic incorporation (>99% D).

Detailed Synthetic Protocol

Phase 1: The Deuteration Event (Critical Step)

Objective: Conversion of the benzoate ester intermediate to the deuterated diol.

-

Precursor: Methyl 2-[(3S)-3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate.[1]

-

Reagent: Methyl-d3-magnesium iodide (prepared from CD₃I and Mg turnings).

-

Solvent: Anhydrous THF/Toluene.

Protocol:

-

Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (2.5 eq) with iodine. Add CD₃I (2.4 eq) in anhydrous ether dropwise to maintain gentle reflux. Stir until Mg is consumed.

-

Addition: Cool the Grignard solution to -10°C. Add the Benzoate Ester Precursor (dissolved in anhydrous THF) slowly over 45 minutes. The low temperature prevents side reactions at the quinoline ring.

-

Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (or HPLC) for the disappearance of the ester.

-

Quench: Carefully quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: Montelukast-d6 Diol Intermediate . The gem-dimethyl groups are now gem-di(trideuteromethyl) groups.

Phase 2: Activation and Coupling

Objective: Stereoselective coupling of the backbone with the side chain.

-

Mesylation: Dissolve the d6-Diol in Toluene/Acetonitrile. Cool to -15°C. Add Diisopropylethylamine (DIPEA) followed by Methanesulfonyl Chloride (MsCl).

-

Coupling: In a separate vessel, prepare the nucleophile.

-

Reagents: 1-(Mercaptomethyl)cyclopropaneacetic acid + Sodium Methoxide (NaOMe) or n-Butyllithium (n-BuLi) in THF at -5°C to generate the dianion.

-

-

Reaction: Transfer the Mesylate solution into the thiol-dianion solution at -5°C. Stir for 4–8 hours.

-

Note: Strict exclusion of light is required from this point forward to prevent E-to-Z isomerization of the styrene bond.

-

Phase 3: Purification and Salt Formation

Objective: Isolation of high-purity salt suitable for analytical standards.

-

Acid Workup: Quench the coupling reaction with dilute tartaric acid. Extract the free acid of Montelukast-d6 into Toluene.

-

DCHA Salt Formation (Purification Step):

-

Add Dicyclohexylamine (DCHA) (1.2 eq) to the toluene solution.

-

Seed with authentic Montelukast DCHA crystals if available.

-

Stir at ambient temperature for 12 hours. The DCHA salt precipitates, leaving many impurities (including unreacted mesylate and sulfoxides) in the mother liquor.

-

Filter and wash with cold Toluene/Heptane.

-

-

Sodium Salt Conversion:

-

Suspend the Montelukast-d6 DCHA salt in Toluene/Water.

-

Acidify with dilute Acetic Acid to liberate the free acid; separate the organic layer.

-

Add exactly 1.0 equivalent of NaOH (ethanolic solution).

-

Lyophilize (freeze-dry) the aqueous phase to obtain Montelukast-d6 Sodium as an amorphous, hygroscopic white to pale yellow powder.

-

Visualization of Synthetic Pathway[1][3][6]

Figure 1: Synthetic workflow for Montelukast-d6 Sodium, highlighting the deuterium incorporation step.

Isotopic Purity & Quality Control

A. Mass Spectrometry (LC-MS/MS)

The primary validation method. You must ensure no contribution from the "d0" (unlabeled) parent, which would skew bioanalytical results.

| Parameter | Montelukast (Parent) | Montelukast-d6 (IS) | Note |

| Precursor Ion (Q1) | m/z 586.2 [M+H]⁺ | m/z 592.2 [M+H]⁺ | +6 Da Shift |

| Product Ion (Q3) | m/z 422.1 | m/z 428.1 | Fragment containing the d6-propyl group |

| Isotopic Enrichment | N/A | > 99.0 atom % D | Required to prevent "crosstalk" |

-

Calculation: % Enrichment = [Intensity (d6) / (Intensity (d6) + Intensity (d5) + ... + Intensity (d0))] × 100.

-

Acceptance Criteria: Contribution of d0 peak must be < 0.1% of the d6 peak intensity.

B. NMR Spectroscopy

Proton NMR (¹H-NMR) provides structural confirmation and checks for residual non-deuterated methyl groups.[6]

-

Parent Montelukast: Shows two distinct singlets at δ 1.44 ppm (6H) corresponding to the gem-dimethyl groups.

-

Montelukast-d6: These signals at δ 1.44 ppm must be absent (silent).

-

Solvent: DMSO-d₆ or Methanol-d₄.

Stability and Handling Protocols

Montelukast is notoriously unstable. Failure to adhere to these protocols will result in the formation of the cis-isomer (impurity) and sulfoxide .

-

Light Protection:

-

All synthesis and handling must occur under monochromatic red light or in vessels wrapped completely in aluminum foil.

-

Standard laboratory fluorescent light causes up to 20% isomerization to the cis-form within 1 hour in solution [1].

-

-

Storage:

-

Store the solid sodium salt at -20°C under Argon/Nitrogen.

-

Solutions in Methanol/Acetonitrile should be prepared fresh or stored at -80°C.

-

-

Solvent Choice:

-

Avoid acidic solvents which promote dehydration of the tertiary alcohol.

-

Stable in alkaline aqueous solutions or DMSO.

-

References

-

Photostability of Montelukast: Mafi, V. et al. "Effect of light and heat on the stability of montelukast in solution and in its solid state." Journal of Pharmaceutical and Biomedical Analysis, 2007.

-

Synthesis of Montelukast Sodium (Parent Process): King, A. O. et al. "Efficient Synthesis of Montelukast Sodium." Journal of Organic Chemistry, 1996.

-

Impurity Profiling: Saravanan, M. et al. "Identification, synthesis and characterization of impurities of Montelukast sodium." Journal of Pharmaceutical and Biomedical Analysis, 2008.

-

Isotopic Purity Standards: PubChem Compound Summary for Montelukast-d6 Sodium Salt.

-

Bioanalytical Application: Al-Ghobashy, M.A. "Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy." Chirality, 2013.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CN104293850A - Montelukast sodium preparation technology and intermediates - Google Patents [patents.google.com]

- 3. Montelukast sodium intermediate and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]

Technical Guide: Montelukast-d6 Sodium Salt Certificate of Analysis

Content Type: In-Depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists Subject: Interpretation of CoA parameters for Deuterated Internal Standards in LC-MS/MS Bioanalysis[1]

Introduction: The Anchor of Bioanalytical Accuracy

In the high-stakes environment of pharmacokinetic (PK) profiling, the Certificate of Analysis (CoA) for an internal standard (IS) is not merely a receipt—it is a calibration document that dictates the accuracy of every subsequent measurement.

Montelukast-d6 Sodium Salt is the stable isotope-labeled (SIL) analog of the leukotriene receptor antagonist Montelukast.[1] It is employed almost exclusively as an Internal Standard in LC-MS/MS assays to compensate for matrix effects, extraction efficiency, and ionization variability.

This guide deconstructs the Montelukast-d6 CoA, translating raw analytical data into actionable laboratory protocols. It bridges the gap between the chemical purity listed on the paper and the effective concentration required for your assay.

Structural Verification & Identity

The first section of the CoA validates that the vial contains the correct molecule. For Montelukast-d6, the specific location of the deuterium labels is critical for metabolic stability and isotopic differentiation.

Chemical Structure & Labeling

-

Chemical Name: Sodium 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetate.[1][2][3]

-

Label Location: The six deuterium atoms are typically located on the two methyl groups of the tertiary alcohol side chain (

). -

Why this matters: Placing deuterium on the methyl groups avoids the metabolically active sites (like the sulfur or the quinoline ring), reducing the risk of a "Deuterium Isotope Effect" where the IS might metabolize slower than the analyte, leading to tracking errors in incurred samples.

Analytical Identity Tests

| Parameter | Method | Acceptance Criteria | Technical Insight |

| Proton NMR | Conforms to Structure | Verifies the absence of methyl protons at ~1.5 ppm (replaced by deuterium).[1] Also quantifies residual solvents. | |

| Mass Spectrometry | LC-MS (ESI+) | Confirms the mass shift of +6 Da relative to Montelukast ( | |

| IR Spectroscopy | FTIR | Conforms to Standard | Fingerprint match for functional groups (quinoline, cyclopropane, carboxylate). |

The "Double Purity" Concept

For a deuterated standard, "Purity" is a two-dimensional metric. You must assess both Chemical Purity (is it Montelukast?) and Isotopic Purity (is it d6?).

Chemical Purity (HPLC)

This measures the proportion of the sample that is the Montelukast molecule (regardless of isotope).

-

Method: HPLC-UV at 254 nm or 220 nm.

-

Typical Spec: > 97% or 98%.[4]

-

Criticality: Impurities here are usually structural analogs (e.g., cis-isomer, sulfoxide).[1] While the IS concentration doesn't need to be exact for quantification (since it's a ratio), high impurity levels can introduce interfering peaks that suppress the signal of the analyte.

Isotopic Purity (Enrichment)

This measures the distribution of isotopologues (

-

Method: High-Resolution Mass Spectrometry (HRMS).[1]

-

Typical Spec:

deuterated forms; -

The "d0" Hazard: The most critical parameter is the percentage of

(unlabeled Montelukast) .-

Scenario: If your IS contains 0.5%

, and you spike the IS at high concentrations, that -

Result: Artificial elevation of the analyte baseline, ruining the Lower Limit of Quantification (LLOQ).

-

Potency Calculation & Mass Balance

Researchers often make the mistake of using the "Chemical Purity" directly as the potency. The true potency must account for non-analyte mass (Water, Solvents, Counter-ions).

The Mass Balance Equation

To determine the "As Is" Potency (

Note: For the Sodium Salt, the counter-ion is part of the molecule, so we typically calculate the "Salt Form Potency" first, then correct to "Free Acid" if required.

Calculation Workflow (DOT Diagram)

Figure 1: Logic flow for converting CoA raw data into the Free Acid concentration used for bioanalytical stock preparation.

Experimental Protocol: Handling & Preparation

Montelukast is notoriously unstable. The CoA is valid only if the material is handled correctly upon opening.

Stability Warning: Light & Oxidation

Montelukast is photosensitive ; exposure to UV/VIS light causes isomerization from the E-isomer (active) to the Z-isomer (cis-isomer).[1]

-

Protocol: All weighing and solution preparation must occur under yellow monochromatic light or in amber glassware wrapped in aluminum foil.

-

Solvent: Avoid acidic solvents for long-term storage, as they promote degradation. Methanol is preferred for stock solutions.

Stock Solution Preparation (Step-by-Step)

-

Calculate Mass: Determine the target concentration (e.g., 1.0 mg/mL Free Acid equivalent).

-

Use the Salt Correction Factor (SCF) :

.[1] -

Example: To get 10 mg of Free Acid, weigh

mg of powder.

-

-

Weighing: Weigh the solid into an amber volumetric flask. Do not use clear glass.

-

Dissolution: Dissolve in Methanol (MeOH) .

-

Why? Montelukast is highly soluble in MeOH. Water solubility is good for the salt but poor for the free acid; pure MeOH ensures stability.

-

-

Storage: Store aliquots at -20°C or -80°C . Stability is typically 1-3 months if protected from light.

LC-MS/MS Bioanalytical Conditions

When setting up the MRM (Multiple Reaction Monitoring), ensure the transitions match the d6-labeling pattern.

| Analyte | Precursor ( | Product ( | Collision Energy |

| Montelukast | 586.2 | 422.1 | ~25 eV |

| Montelukast-d6 | 592.2 | 428.1 | ~25 eV |

Note: The product ion transition (

Visualizing the Bioanalytical Workflow

The following diagram illustrates where the CoA data impacts the LC-MS/MS workflow.

Figure 2: Integration of Montelukast-d6 into the bioanalytical extraction and quantification workflow.

References

-

PubChem. (2025).[5] Montelukast-d6 Sodium Salt | C35H35ClNNaO3S.[5] National Library of Medicine. [Link][1]

-

Al Omari, M. M., et al. (2007).[6] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

PharmaGuru. (2025). How To Calculate Potency, Purity and Assay In Pharmaceuticals. [Link][1]

Sources

- 1. Montelukast-d6 (sodium salt) | CAS 2673270-26-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Montelukast-d6, Sodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

Whitepaper: Physicochemical Profiling, Solubility Dynamics, and Stability Kinetics of Montelukast-d6 Sodium Salt

Executive Summary

In modern bioanalytical workflows, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the integrity of internal standards. Montelukast-d6 sodium salt serves as the premier stable-isotope-labeled internal standard (SIL-IS) for quantifying montelukast in biological matrices. As a Senior Application Scientist, I have structured this technical guide to decode the physicochemical behavior, solubility limitations, and degradation kinetics of this compound. By understanding the causality behind its environmental vulnerabilities, researchers can design robust, self-validating analytical protocols that prevent artifactual degradation and ensure absolute quantitative accuracy.

Pharmacological Context & Structural Vulnerabilities

Montelukast is a highly potent, selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, effectively blocking the action of leukotriene D4 (LTD4) to prevent bronchoconstriction and airway inflammation [1][1]. The deuterated variant (Montelukast-d6) incorporates six deuterium atoms, typically on the methyl groups of the hydroxy-methylethyl moiety, providing a +6 Da mass shift essential for MS resolution without altering the fundamental receptor-binding thermodynamics or macroscopic chemical stability.

Figure 1: CysLT1 receptor signaling pathway and competitive antagonism by Montelukast.

Solubility Dynamics & Solvation Causality

Montelukast-d6 sodium salt is a structurally complex amphiphile. It features a bulky, hydrophobic backbone (containing quinoline and aromatic rings) terminated by a highly polar carboxylate sodium salt. This dichotomy dictates its unique solvation behavior.

According to the [2], the compound is soluble in water (0.03 g/mL) due to the high dielectric constant of water stabilizing the dissociated sodium ion[2]. It is freely soluble in protic organic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF) [3][3]. Conversely, it is practically insoluble in acetonitrile because acetonitrile lacks the hydrogen-bonding capacity required to solvate the polar carboxylate headgroup[2].

Furthermore, Montelukast exhibits pH-dependent solubility. With pKa values of approximately 2.8 and 5.7 [4], it can precipitate as a free acid in mildly acidic to neutral aqueous buffers (e.g., pH 6.8) unless a surfactant like Sodium Lauryl Sulfate (SLS) is introduced to form accommodating micelles [5][5][4].

Table 1: Quantitative Solubility Profile of Montelukast-d6 Sodium Salt

| Solvent / Media | Solubility Status | Quantitative Data & Mechanistic Notes |

| Water | Soluble | ~0.03 g/mL; requires high dielectric constant[2] |

| Methanol / Ethanol | Freely Soluble | High affinity due to protic hydrogen bonding[2] |

| DMSO / DMF | Freely Soluble | ≥8 mg/mL at 60°C (DMSO)[3] |

| Acetonitrile | Practically Insoluble | Lacks H-bonding capacity; induces precipitation[2] |

| Phosphate Buffer (pH 6.8) | Slightly Soluble | Forms whitish suspension; requires SLS for dissolution[5] |

Protocol 1: Thermodynamic Solubility Assessment (Self-Validating Workflow)

To accurately determine the solubility limit of Montelukast-d6 without kinetic supersaturation artifacts, utilize the equilibrium shake-flask method.

-

Solvent Preparation: Prepare a gradient of aqueous/organic mixtures (e.g., Water, Methanol, and pH 6.8 Buffer + 0.5% SLS). Causality: Testing across dielectric constants maps the exact solvation boundaries.

-

Equilibration: Add excess Montelukast-d6 to 2 mL of each solvent in amber glass vials. Shake at 25°C for 24 hours. Causality: Amber glass prevents concurrent photoisomerization. A 24-hour window ensures true thermodynamic equilibrium is reached.

-

Phase Separation: Ultracentrifuge the samples at 10,000 x g for 15 minutes. Causality: Centrifugation is superior to filtration, as Montelukast can adsorb non-specifically to filter membranes, artificially lowering the measured concentration.

-

Self-Validation (Mass Balance Check): Decant the supernatant for HPLC-UV analysis. Dissolve the remaining solid pellet in 100% methanol and analyze it. Validation Logic: If the pellet shows degradation peaks (e.g., cis-isomer), the solubility data is invalid due to concurrent degradation. The sum of the dissolved and undissolved parent drug must equal the initial mass ± 5%.

Stability Vulnerabilities & Degradation Kinetics

Montelukast is notoriously labile under specific environmental stressors. Understanding these pathways is critical for maintaining the integrity of stock solutions.

-

Photodegradation: The molecule contains a conjugated styryl double bond that rapidly undergoes photoisomerization from the active trans-isomer to the inactive cis-isomer when exposed to UV or daylight (200–400 nm) [6][6]. This reaction follows first-order kinetics and is the primary mode of failure in poorly handled samples.

-

Oxidative Degradation: The thioether linkage in the aliphatic chain is highly susceptible to reactive oxygen species (ROS) and peroxides, rapidly yielding Montelukast S-oxide [4][4].

-

Hydrolytic Stability: While highly stable in alkaline environments (e.g., 0.1 N NaOH), Montelukast degrades rapidly in acidic media (pH < 4.0) via hydrolytic cleavage[4].

Figure 2: Primary degradation pathways of Montelukast under environmental stress.

Table 2: Forced Degradation Kinetics & Stress Vulnerabilities

| Stress Condition | Reagent / Environment | Primary Degradant | Kinetic Profile / Stability |

| Photolytic | 200-400 nm Light | Cis-isomer | Rapid first-order degradation[6] |

| Oxidative | 30% H2O2 / ROS | Montelukast S-oxide | Highly susceptible; rapid decay[4] |

| Acidic Hydrolysis | 0.1 N HCl (pH < 4) | Cleavage products | Rapid degradation[7] |

| Alkaline Hydrolysis | 0.1 N NaOH | Minimal | Highly stable[4] |

Protocol 2: Stability-Indicating LC-MS/MS Workflow & Forced Degradation

To map the degradation profile of Montelukast-d6, a forced degradation study must be executed with strict chromatographic controls.

-

Stock Preparation: Prepare a 1 mg/mL stock of Montelukast-d6 in 70% Methanol using an actinic (amber) volumetric flask. Causality: 70% Methanol provides optimal baseline stability compared to purely aqueous solutions, and amber glass prevents premature photoisomerization.

-

Stress Application: Aliquot the stock into four separate vials. Treat with: (A) 0.1 N HCl, (B) 0.1 N NaOH, (C) 30% H2O2, and (D) direct UV 254nm exposure. Incubate at 60°C for 2-4 hours (except light, which is kept at ambient temp).

-

Neutralization: Halt the acid/base reactions by adding equimolar amounts of NaOH or HCl, respectively. Causality: Failing to neutralize the sample will cause continuous degradation while the sample waits in the autosampler queue, invalidating kinetic calculations.

-

Chromatographic Separation: Inject onto an Agilent Zorbax C18 column. Use an isocratic mobile phase of 10 mM ammonium acetate (pH 4.0) and acetonitrile (25:75, v/v) [7][7]. Causality: Because Montelukast has a pKa near 4.7-5.7, a mobile phase pH of 4.0 ensures the molecule remains in a consistent ionization state, preventing peak splitting and ensuring baseline resolution between the trans-isomer, cis-isomer, and S-oxide.

-

Self-Validation (Peak Purity & Mass Balance): Utilize Diode-Array Detection (DAD) in tandem with MS/MS. Validation Logic: The DAD must confirm the spectral purity of the Montelukast-d6 peak (no co-eluting degradants). Furthermore, the total area of the parent peak plus all degradant peaks must equal the area of the unstressed control sample (± 5%) to prove no volatile or undetectable degradants were formed.

Best Practices for Handling and Storage

To ensure the long-term stability of Montelukast-d6 sodium salt as an internal standard:

-

Storage: Store the solid powder at -20°C in a tightly sealed, desiccated, and light-proof container. Solutions in DMSO, distilled water, or ethanol are stable at -20°C for up to 1 month[3].

-

Handling: All benchtop preparations must be conducted under low-actinic (yellow) lighting to prevent rapid cis-isomer formation.

References

- Source: National Institutes of Health (NIH)

- Formulation Optimization & Evaluation of Oro-Dispersible Film of Levocetirizine & Montelukast Sodium Source: International Journal of Pharmaceutical Sciences URL

- Montelukast sodium CAS#: 151767-02-1 Source: ChemicalBook URL

- Montelukast-d6 (sodium salt)

- Source: Pakistan Journal of Pharmaceutical Sciences (PJPS)

- Effect of light and heat on the stability of montelukast in solution and in its solid state Source: ResearchGate URL

- Source: Journal of Applied Pharmaceutical Science (JAPS)

Sources

Technical Whitepaper: Handling and Storage Architecture for Montelukast-d6 Sodium Salt

Document Control:

-

Subject: Montelukast-d6 Sodium Salt (Internal Standard)

-

Application: LC-MS/MS Bioanalysis & Pharmacokinetics

-

Version: 1.0 (Technical Release)

Executive Summary

Montelukast-d6 Sodium Salt is a stable isotope-labeled internal standard (IS) utilized for the precise quantification of Montelukast in biological matrices. While chemically robust in ideal environments, this compound exhibits extreme photosensitivity and hygroscopicity . Improper handling leads to rapid cis-isomerization and S-oxidation, compromising the integrity of quantitative data. This guide establishes a self-validating protocol to maintain isotopic purity and ensure regulatory compliance in bioanalytical workflows.

Physicochemical Vulnerabilities & Degradation Mechanics

To handle this compound effectively, researchers must understand the specific chemical threats it faces. The stability of Montelukast-d6 is governed by three primary degradation vectors.

Photo-Isomerization (The Critical Threat)

Montelukast contains a styrene moiety that is highly susceptible to UV-VIS radiation. Upon exposure to ambient laboratory light, the active (R,E)-isomer undergoes geometric isomerization to the pharmacologically inactive (R,Z)-isomer (cis-isomer).

-

Impact: The cis-isomer often chromatographically resolves from the trans-isomer. If the IS degrades differently than the analyte (due to different exposure times during weighing), the area ratio response will drift, invalidating the calibration curve.

-

Kinetics: Significant degradation can occur within minutes of exposure to direct fluorescent light.

S-Oxidation

The thioether linkage in the Montelukast structure is prone to oxidation, forming Montelukast-d6 Sulfoxide .

-

Catalysts: Moisture, atmospheric oxygen, and trace peroxides in solvents.

-

Impact: Sulfoxides elute earlier in reverse-phase chromatography, potentially co-eluting with matrix interferences.

Solubility Mismatch

While Montelukast Sodium is freely soluble in methanol and water, it is practically insoluble in acetonitrile (ACN).[1][2][3]

-

Operational Risk: Attempting to create a high-concentration stock solution directly in ACN will result in precipitation or micro-crystallization, leading to erratic IS response.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of Montelukast-d6 under stress conditions.

Figure 1: Primary degradation pathways.[4] Light exposure triggers rapid isomerization, while oxidation is a slower, storage-dependent process.

Storage Architecture

The storage protocol is designed to arrest the degradation pathways identified above.

Solid State Storage

| Parameter | Specification | Rationale |

| Temperature | -20°C (Standard) or -80°C (Optimal) | Slows thermodynamic degradation rates. |

| Container | Amber hydrophobic glass vial with Teflon-lined cap. | Amber glass blocks <400nm UV light. Teflon prevents plasticizer leaching. |

| Atmosphere | Argon or Nitrogen overlay. | Displaces oxygen to prevent S-oxidation. |

| Humidity | Desiccator cabinet or sealed bag with silica gel. | The sodium salt is hygroscopic; moisture catalyzes hydrolysis. |

Solution Storage

-

Stock Solutions (1 mg/mL): Stable for 6 months at -20°C in Methanol .

-

Working Solutions: Prepare fresh weekly. Do not store dilute working solutions (<1 µg/mL) for extended periods, as adsorption to glass/plastic surfaces becomes significant at low concentrations.

Operational Protocol: Reconstitution & Handling

This workflow ensures the integrity of the standard from the moment the vial is opened.

Environmental Controls

Before handling the vial:

-

Lighting: Dim laboratory lights or use low-actinic red/yellow safety lighting . If not available, wrap all glassware in aluminum foil immediately.

-

Temperature: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation (moisture).

Reconstitution Workflow

Solvent Selection: Use LC-MS Grade Methanol (MeOH) .

-

Do not use Acetonitrile (ACN) for the primary stock, as the sodium salt may precipitate.

-

Do not use Water for long-term stock storage due to potential microbial growth and hydrolysis risks.

Step-by-Step Procedure:

-

Weighing: Rapidly weigh the powder into an amber volumetric flask. Minimize the time the stock container is open.

-

Dissolution: Add Methanol to 80% volume. Sonicate briefly (30-60 seconds) to ensure complete dissolution. The sodium salt should dissolve instantly.

-

Make to Volume: Dilute to volume with Methanol.

-

Aliquot: Immediately divide into single-use amber aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

-

Inert Gas: Gently purge the headspace of each aliquot with Nitrogen/Argon before sealing.

Visualization: Handling Workflow

Figure 2: Optimal handling workflow emphasizing light protection and solvent compatibility.

Quality Control & Self-Validation

Trustworthiness in bioanalysis requires verifying the standard before use.

The "Cis-Check"

Inject a dilute sample of your Internal Standard (IS) alone before running a batch.

-

Acceptance Criteria: The chromatogram should show a single dominant peak.

-

Warning Sign: A secondary peak eluting before the main peak (typically the cis-isomer) indicates light degradation. If the cis-isomer area exceeds 3-5% of the total area, discard the stock.

Isotopic Purity Verification

Periodically scan the IS (Q1 scan) to ensure no "cross-talk" with the analyte channel (Montelukast native).

-

Mechanism: Deuterium exchange is rare in Methanol, but can occur in acidic aqueous solutions over time.

-

Check: Ensure the M+0 signal (native mass) in the IS stock is negligible (<0.5%).

References

-

Merck/Sigma-Aldrich. Montelukast Sodium Salt: Physicochemical Properties and Stability. Safety Data Sheet & Technical Bulletin.

-

United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities and Assay. USP-NF Online.

-

BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (2025).[3][5][6][7]

-

Cayman Chemical. Montelukast-d6 (sodium salt) Product Information and Handling.

-

Al Omari et al. Effect of Light and Oxidation on the Stability of Montelukast Sodium.[8] Journal of Pharmaceutical and Biomedical Analysis.[9] (Cited for degradation pathways).[4][8][10][11]

Sources

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scribd.com [scribd.com]

- 4. farmacja.umed.pl [farmacja.umed.pl]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pjps.pk [pjps.pk]

- 9. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

Methodological & Application

High-Sensitivity LC-MS/MS Method Development for Montelukast in Human Plasma Utilizing Montelukast-d6 Internal Standard

Scientific Context & Pharmacological Grounding

Montelukast is a potent, orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely prescribed for the prophylaxis and chronic treatment of asthma and allergic rhinitis [1]. Because of its extensive distribution, high protein binding (>99%), and complex pharmacokinetic profile, precise quantification of Montelukast in human plasma is critical for bioequivalence studies and therapeutic drug monitoring.

Fig 1. Mechanism of action of Montelukast inhibiting the CysLT1 receptor pathway.

Method Development Rationale: The "Why" Behind the Protocol

Developing a robust LC-MS/MS assay for Montelukast requires navigating several analytical challenges, including matrix effects, light sensitivity, and the need for sub-nanogram sensitivity.

-

Internal Standard (IS) Selection : Montelukast-d6 sodium salt is the gold standard IS for this assay [2]. As a stable isotope-labeled analog, it co-elutes exactly with the target analyte, experiencing identical ionization suppression or enhancement. This self-validating feature ensures that any variations in extraction recovery or ESI droplet desolvation are perfectly normalized.

-

Pre-Analytical Stability (Light Sensitivity) : Montelukast is highly susceptible to photo-degradation. Exposure to standard fluorescent laboratory light can convert up to 21% of the active drug into its inactive cis-isomer within 24 hours [3]. Therefore, all sample preparation must be conducted under yellow light or in darkness.

-

Extraction Methodology : While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (e.g., MTBE:n-Hexane) provides superior sample clean-up, removing endogenous phospholipids that cause matrix effects and enabling a Lower Limit of Quantitation (LLOQ) of 0.25 ng/mL [4].

-

Ionization & Chromatography : Montelukast contains a carboxylic acid group and a quinoline ring. An acidic mobile phase (e.g., 10 mM ammonium formate at pH 3.5) ensures the quinoline nitrogen is fully protonated, yielding a strong [M+H]+ precursor ion at m/z 586.2 in positive Electrospray Ionization (ESI) mode [1].

Experimental Protocols

Reagents and Materials

-

Montelukast Sodium Reference Standard (Purity >99%).

-

Montelukast-d6 Sodium Salt Internal Standard (Purity >99% deuterated forms) [2].

-

LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

-

Methyl tert-butyl ether (MTBE) and n-Hexane (Extraction grade).

-

Blank human plasma (K2EDTA).

Step-by-Step Sample Preparation (LLE)

Caution: Perform all steps under yellow light to prevent cis-isomer conversion.

-

Aliquot : Transfer 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 2.0 mL microcentrifuge tube.

-

Spike IS : Add 10 µL of Montelukast-d6 working solution (400 ng/mL in 50% methanol) and vortex briefly.

-

Extraction : Add 1.5 mL of an MTBE:n-Hexane (90:10, v/v) mixture to the tube.

-

Agitation : Vortex vigorously for 5 minutes to ensure complete partitioning of the hydrophobic analytes into the organic layer.

-

Centrifugation : Centrifuge at 5,000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.

-

Evaporation : Transfer 1.2 mL of the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitution : Reconstitute the dried extract in 150 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Fig 2. Step-by-step liquid-liquid extraction (LLE) workflow for Montelukast.

LC-MS/MS Instrumental Parameters

Table 1: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 50 × 4.6 mm, 3 µm | Provides rapid, efficient retention of hydrophobic analytes. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH maintains protonation for positive ESI. |

| Mobile Phase B | Acetonitrile (100%) | Strong organic eluent to elute highly retained compounds. |

| Flow Rate | 0.5 mL/min | Optimal for ESI desolvation efficiency. |

| Gradient | Isocratic (15% A : 85% B) | Ensures rapid elution (Run time < 3.5 min). |

| Injection Vol. | 5 µL | Minimizes column overloading while maintaining sensitivity. |

Table 2: Mass Spectrometry (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Montelukast | 586.2 [M+H]+ | 422.2 | 100 | 20 |

| Montelukast-d6 | 592.4 [M+H]+ | 427.6 | 100 | 20 |

Note: The primary fragmentation pathway involves the cleavage of the thioether bond, resulting in the loss of the cyclopropaneacetic acid moiety.

Method Validation & System Self-Validation

To ensure the protocol acts as a self-validating system, the following parameters must be continuously monitored during batch analysis:

-

IS Response Consistency : The peak area of Montelukast-d6 must remain within ±15% of the mean IS response across the entire batch. A sudden drop indicates matrix suppression or extraction failure.

-

Blank Matrix Checks : Inject a double blank (plasma without drug or IS) immediately after the Upper Limit of Quantification (ULOQ) to verify the absence of carryover (<20% of LLOQ area).

Table 3: Quantitative Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linear Range | R² > 0.995 | 0.25 – 800 ng/mL |

| Lower Limit of Quantitation (LLOQ) | S/N > 10, Precision ≤ 20% | 0.25 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% – 8.3% |

| Inter-day Accuracy (%) | 85% – 115% | 93.4% – 102.7% |

| Extraction Recovery | Consistent across QC levels | > 85% |

References

-

Bharathi, D. V., et al. "Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study." Biomedical Chromatography, 2009. URL: [Link]

-

Chawla, et al. "Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast." Drug Development and Industrial Pharmacy, 2021. URL: [Link]

-

Joseph, P., et al. "Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS." Agilent Technologies ASMS Poster, 2020. URL: [Link]

Application Note: Preparation and Validation of Montelukast-d6 Sodium Salt Solutions for LC-MS/MS Bioanalysis

Introduction & Mechanistic Background

Montelukast is a potent, selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist widely utilized in the clinical management of asthma and allergic rhinitis[1]. By competitively blocking the binding of inflammatory leukotrienes (such as LTD4) to the CysLT1 receptor, it effectively inhibits downstream bronchoconstriction and airway hyperresponsiveness[2].

In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), precise quantification of Montelukast in biological matrices is critical[3]. Montelukast-d6 sodium salt serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Because the hexadeuterated analog shares identical physicochemical properties and co-elutes with the unlabeled analyte, it perfectly compensates for matrix effects, extraction losses, and ionization inconsistencies during electrospray ionization (ESI)[4].

Fig 1: Montelukast mechanism of action via CysLT1 receptor antagonism.

Physicochemical Properties & Stability Profile

The handling of Montelukast-d6 requires strict environmental controls due to its extreme photolability. Exposure to ambient daylight or UV sources triggers a rapid photo-isomerization, converting the active trans-isomer into an inactive cis-isomer[5].

Furthermore, while the sodium salt is highly soluble in water[1], aqueous solutions are chemically unstable and degrade rapidly; they should not be stored for more than 24 hours[2]. Montelukast is also highly susceptible to degradation in acidic and oxidative environments (forming an S-oxide derivative), but demonstrates excellent stability in basic solutions and organic solvents like methanol[5].

Table 1: Physicochemical and Stability Data of Montelukast-d6 Sodium Salt

| Parameter | Specification / Behavior |

| Chemical Formula | C35H29ClD6NO3S • Na[2] |

| Molecular Weight | 614.2 g/mol [2] |

| Solubility | High in Methanol, Ethanol, and Water[1] |

| Photostability | Highly labile; rapidly forms cis-isomer under UV/daylight[5] |

| pH Stability | Stable in NaOH; degrades rapidly in HCl or H2O2[5] |

| Solvent Stability | Most stable in ≥70% Methanol; aqueous solutions expire in <24h[2],[5] |

Experimental Protocol: Stock and Working Solution Preparation

To ensure assay reproducibility and prevent isotopic exchange or degradation, the following self-validating protocol must be executed under strict environmental controls.

Fig 2: Standardized workflow for Montelukast-d6 IS preparation.

Phase 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Causality Check: Methanol is selected as the primary diluent because it completely suppresses the hydrolytic degradation observed in pure aqueous environments[5].

-

Equilibration: Remove the Montelukast-d6 sodium salt vial from cold storage (4°C or lower)[2] and place it in a desiccator at room temperature for 30 minutes. Why: Prevents atmospheric moisture condensation, which can cause localized hydrolysis and inaccurate weighing.

-

Weighing: Under subdued light (or using amber-filtered laboratory lighting), accurately weigh 1.0 mg of Montelukast-d6 sodium salt using a microbalance.

-

Dissolution: Transfer the powder to an amber glass volumetric flask. Add 1.0 mL of LC-MS grade 100% Methanol. Vortex for 60 seconds until completely dissolved.

-

Aliquoting: Divide the stock solution into 20 µL to 50 µL single-use aliquots in pre-chilled amber microcentrifuge tubes. Why: Amber tubes block photo-isomerization[5], and single-use aliquots prevent degradation from repeated freeze-thaw cycles.

-

Storage: Immediately transfer aliquots to a -80°C freezer for long-term stability.

Phase 2: Preparation of Working Internal Standard Solution

Causality Check: Working solutions should mimic the initial mobile phase conditions to prevent solvent-effect peak distortion during chromatography.

-

Dilution: On the day of analysis, thaw a single stock aliquot on ice.

-

Dilute the stock solution (1.0 mg/mL) to the target working concentration (e.g., 100 ng/mL) using a diluent of 50:50 Methanol:Water or Acetonitrile:Water[3].

-

Vortex thoroughly and keep the working solution in an amber vial on ice during the extraction procedure. Discard any remaining working solution at the end of the day[2].

LC-MS/MS Integration & Self-Validation System

For bioanalytical quantification, Montelukast-d6 is typically extracted from plasma or cell media using a generic protein precipitation protocol (e.g., 1 part sample to 3 parts Acetonitrile containing the IS)[4].

Table 2: Typical LC-MS/MS MRM Parameters (Positive ESI)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Montelukast | 586.2 | 568.2[4] |

| Montelukast-d6 (IS) | 592.2 | 574.4[4] |

(Note: Depending on the mass spectrometer's fragmentation efficiency, alternative transitions such as 587.1 -> 421.1 and 592.4 -> 427.6 may also be utilized[6].)

System Suitability Test (SST): The "Light-Stress" Validation

A robust analytical protocol must be self-validating. To ensure that your chromatographic method can accurately distinguish intact Montelukast from handling artifacts, perform the following SST during method validation:

-

Take a 100 ng/mL working solution of Montelukast-d6 and intentionally expose it to ambient laboratory daylight in a clear glass vial for 4 hours.

-

Inject both a light-protected control and the light-stressed sample into the LC-MS/MS.

-

Validation Criteria: The chromatogram of the stressed sample must show a distinct, baseline-resolved peak eluting slightly before or after the main peak (representing the cis-isomer)[5]. If the peaks co-elute, the chromatographic gradient must be adjusted to ensure that any photo-degraded IS does not falsely inflate the quantification of the intact analyte.

References[1] CAS 158966-92-8: Montelukast - CymitQuimica. CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESlJDQLfFUMRclnGJQl5a1b824vTj7Gfvh8yJwhVT2dNc5UDoGHY3IlaBOLd4n89sElw4EaIBsSIDT4PRlcPRefcTGbAFtqrnDUdm8sOZKcdHFTOCjFPsAF7i6KkXqEVu4FO0=[6] Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt-km9-7OrLrxFhwDGQECrP3sE8rOp-H3wxWl9Qy72aqmsr0wb_XdDBa19u1TUIBNK0rOdpUhgZ0X-ueC_-MFRe01Qk5SvwNaoqR6gmF9Z010QnOZLzlNemZY3bmYJHuKgya3HJPlHYdJn6V241-fWnaYMwhXa1cSlX8Cj-jR9vxPVBF_VzCrxESSwIlUtJJ7G0Sy1m20QZClK8-t3KSW2nXzBf4KPQLt2ZOVyXeHiTi0OQNUa2gmOtx5L5bNL8DvWm7TXSA==[4] Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWnQVMDBczaLRJIbLp4ZuT5v7Zn_y8LmzPnmls3mrxEYEVxiWIafdc4nEyL5ULFHt-Awz0dE5CihPFZiB9ZHCgldJiAhESMCCPla88ncl8kqwS_X0FjYvcnurQ3zxJ3ahI12Mi1Pe9Tb_qwk4=[3] A simple and sensitive HPLC-MS/MS assay for the quantitation of montelukast in cell-based systems in vitro. Ovid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIf6hIew1ayZmibn_gexy0BayFCX2YZMjQH2xgkwWddMeyLdh4A_C6_UUAalKUqNcq4vK6gLKcyKtQ237jVzGJ5BvGsjbIKRXr5ULG7uEhTji24MvXtEZRXDjiL1RPUjR9FVkkiBBVRfyafIIfq-XjW0gVySC8UJYutFvfLSRrifA5vA7doHarNS_PJkWwCf_OqATUCPsNmwxO8fET-SpLaMkxTW7L06w8y61UdJyLn4XxTeKy1KbW[2] PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qApVlkAMH4qkDRbZ72wzx_N9s7FWysfoh2mAoJVM1MN8noFZZIupvSXdEkdPR-WTSpp11E6pQAnzj0cgdA6OvjQNz2H0IMbwCmLFrdYoTQb8k9OVNhYhK0sVa0fE_OYkR4MqAKE4ZHM=[5] Effect of light and heat on the stability of montelukast in solution and in its solid state. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8XxOs-6Shgk0O2aS1aASI-229QLqRXjL2aJHwWm80gaRFuVudWW75Be0UNhgRXYRzrV5e4ezmD6kGabC_NrF8-pZM4F0Hxr0ohhPKEHvowSg6uU3CB9KtqPLg-XYudrk3CXY=

Sources

- 1. CAS 158966-92-8: Montelukast | CymitQuimica [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ovid.com [ovid.com]

- 4. Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Bioanalytical method validation for Montelukast with a deuterated internal standard.

Part 1: Strategic Overview & Scientific Rationale

The Challenge: Lipophilicity and Photolability

Montelukast (sodium salt) presents two distinct bioanalytical challenges that ruin standard generic protocols:

-

Extreme Lipophilicity (LogP ~8.7): It sticks to everything—pipette tips, well plates, and HPLC tubing. This causes "carryover" ghosts in blank samples.

-

Photo-isomerization: Upon exposure to UV/visible light, the active R,E-isomer isomerizes to the cis-isomer. Without strict light protection, your accuracy data will drift during the run.

The Solution: Why Montelukast-d6?

We reject structural analogs (e.g., glipizide) for this assay. While cheaper, they do not co-elute perfectly with Montelukast. In Electrospray Ionization (ESI), matrix effects (ion suppression) are transient and retention-time specific.

-

The Mechanism: Montelukast-d6 is chemically identical but mass-shifted. It co-elutes exactly with the analyte, experiencing the exact same ion suppression from plasma phospholipids.

-

The Result: If the matrix suppresses the Montelukast signal by 20%, it suppresses the d6-IS by 20%. The ratio remains constant, preserving accuracy.